Technical Monograph: 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
Technical Monograph: 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide
This technical guide is structured as a high-level monograph for drug discovery chemists and process scientists. It prioritizes the structural utility, synthetic accessibility, and pharmacophoric potential of the 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide scaffold.
CAS Registry Number: 175204-83-8
Molecular Formula:
Part 1: Executive Technical Analysis
The 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide core represents a "privileged scaffold" in modern medicinal chemistry. It bridges the structural gap between the metabolically labile dihydropyridines (calcium channel blockers) and the aromatic nicotinamides (enzyme inhibitors).
Structural Pharmacology & The Fluorine Effect
The incorporation of a trifluoromethyl (
-
Lipophilicity Modulation: The
group significantly enhances the partition coefficient (LogP), facilitating blood-brain barrier (BBB) permeation and cellular uptake. -
Conformational Locking: The steric bulk of the
group (Van der Waals radius 2.2 Å, comparable to an isopropyl group) forces the tetrahydropyridine ring into a specific half-chair or sofa conformation. This reduces the entropic penalty upon binding to protein targets (e.g., GPCRs or ion channels). -
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the C4 position, a common clearance pathway for non-fluorinated analogs (P450 oxidation).
-
Electronic Pull: The strong electron-withdrawing nature of the
group lowers the pKa of the vinylogous amide system, modulating the hydrogen bond donor capability of the N1-H and the amide .
The Tautomeric Equilibrium
This molecule exists primarily as a cyclic enaminone (vinylogous amide). The 1,4,5,6-tetrahydro designation implies the double bond is located between C2 and C3.
-
Stability: The conjugation between the N1 lone pair, the C2=C3 double bond, and the C3-carbonyl group provides significant resonance stabilization (approx. 20 kcal/mol), making this tautomer thermodynamically dominant over the imine form.
Part 2: Synthetic Architecture
The synthesis of this core requires precision to avoid over-oxidation to the pyridine or aromatization. The most robust route utilizes a Modified Hantzsch-Type Cyclocondensation adapted for fluorinated building blocks.
Retrosynthetic Logic
We avoid the standard Hantzsch dihydropyridine synthesis (which yields 1,4-DHP) followed by reduction, as chemoselective reduction of the C4-C5/C5-C6 bond in the presence of the C2=C3 enamide is challenging. Instead, we utilize a multicomponent condensation that directly yields the tetrahydro core or a precursor easily converted to it.
Strategic Precursors:
-
Fluorinated 1,3-Dicarbonyl Equivalent: 4,4,4-Trifluoro-3-oxobutanamide.
-
C1 Unit: Formaldehyde (or Paraformaldehyde).
-
Nitrogen Source: Ammonium Acetate.[2]
-
Electrophile (Optional for C6 substitution): Aldehydes (if C6 substitution is desired; for the core structure, formaldehyde is used).
Reaction Pathway Visualization (DOT)
Caption: Convergent synthesis of the tetrahydropyridine core via modified multicomponent cyclocondensation.
Part 3: Detailed Experimental Protocol
Note: This protocol is designed for the synthesis of the core scaffold. Standard safety precautions for handling fluorinated organics and formaldehyde must be observed.
Materials
-
Reagent A: 4,4,4-Trifluoro-3-oxobutanamide (1.0 eq) - Note: If unavailable, synthesize via ammonolysis of ethyl 4,4,4-trifluoroacetoacetate.
-
Reagent B: Paraformaldehyde (1.1 eq) - Source of formaldehyde.
-
Reagent C: Ammonium Acetate (1.5 eq).
-
Solvent: Ethanol (absolute).
-
Catalyst: Piperidine (5 mol%).
Step-by-Step Methodology
Step 1: Pre-activation
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (10 mmol, 1.55 g) in 50 mL of absolute ethanol.
-
Add Ammonium Acetate (15 mmol, 1.15 g) and stir at room temperature for 15 minutes to initiate enamine formation.
Step 2: Cyclocondensation
3. Add Paraformaldehyde (11 mmol, 0.33 g) and the piperidine catalyst (0.5 mmol).
4. Fit the flask with a reflux condenser.
5. Heat the mixture to reflux (
Step 3: Isolation & Purification
6. Cool the reaction mixture to room temperature.
7. Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.
8. Precipitation: Add ice-cold water (50 mL) to the residue with vigorous stirring. The product should precipitate as a white to off-white solid.
9. Filter the solid using a Buchner funnel and wash with cold water (
Step 4: Recrystallization (Validation)
10. Recrystallize the crude solid from hot Ethanol/Water (9:1).
11. Dry in a vacuum oven at
Characterization Data (Expected)
| Parameter | Expected Value/Signal | Interpretation |
| Appearance | White crystalline solid | High purity crystalline lattice. |
| Melting Point | 165–170 °C | Consistent with amide H-bonding network. |
| 1H NMR (DMSO-d6) | Ring NH (Enamine character). | |
| Primary amide protons. | ||
| Methine proton at C4 (deshielded by F). | ||
| C5 and C6 methylene protons. | ||
| 19F NMR | Characteristic trifluoromethyl group. | |
| MS (ESI+) | m/z 195.1 | Protonated molecular ion. |
Part 4: Biological & Industrial Applications[3][4][5][6][7][8]
Pharmacophore Mapping
The 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide structure acts as a bioisostere for several key biological signaling molecules.
-
Calcium Channel Modulation: The structure mimics the dihydropyridine (DHP) ring of Nifedipine but with increased saturation. This saturation alters the puckering angle, potentially creating selective antagonists for T-type calcium channels (Cav3.x) over L-type channels, reducing cardiovascular side effects.
-
Nicotinamide Mimetic: As a fluorinated, reduced analog of nicotinamide, this core is investigated in inhibitors of NAMPT (Nicotinamide phosphoribosyltransferase) , a target in cancer metabolism. The
group occupies the ribose-binding pocket, acting as a competitive inhibitor.
Agrochemical Precursors
This specific scaffold is a direct intermediate in the synthesis of next-generation insecticides that target the Ryanodine Receptor (RyR) . The carboxamide group is often derivatized with anthranilic acid moieties to form diamide insecticides (e.g., Chlorantraniliprole analogs), where the
Mechanism of Action Diagram (Hypothetical Binding)
Caption: Pharmacophoric interaction map showing the critical binding vectors of the scaffold.
References
-
ChemScene. (n.d.). 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide (CAS 175204-83-8).[1] Retrieved from
-
Vereshchagin, A. N., et al. (2021). Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC PubMed Central. Retrieved from
-
Tsukamoto, M., et al. (2020).[3] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[4][5] Journal of Pesticide Science. Retrieved from
-
Kuznetsov, V. V. (2009).[6] Conformational Analysis of 4-Trifluoromethyl-1,3-dioxane (Analogous conformational effects). ResearchGate. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Contextual grounding for CF3 effects).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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